molecular formula C21H30O4 B1631458 12-O-Methylcarnosic acid CAS No. 62201-71-2

12-O-Methylcarnosic acid

Cat. No.: B1631458
CAS No.: 62201-71-2
M. Wt: 346.5 g/mol
InChI Key: QQNSARJGBPMQDI-YCRPNKLZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-O-Methylcarnosic acid can be synthesized through the methylation of carnosic acid. The reaction typically involves the use of methanol and a strong acid catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of carnosic acid from Salvia microphylla followed by its methylation. The extraction process uses solvents like acetone, and the methylation process is carried out using methanol and acid catalysts .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-O-Methylcarnosic acid undergoes oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form less oxidized derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides under basic conditions.

Major Products:

Mechanism of Action

12-O-Methylcarnosic acid exerts its effects primarily through the inhibition of 5α-reductase, an enzyme involved in the metabolism of steroids. This inhibition leads to reduced proliferation of androgen-dependent cells . Additionally, its antioxidant activity involves scavenging free radicals, thereby preventing oxidative damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of 5α-reductase and its ability to prevent gastric lesions. Its methylated structure also provides distinct chemical properties compared to its parent compound, carnosic acid .

Properties

IUPAC Name

(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNSARJGBPMQDI-YCRPNKLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62201-71-2
Record name 62201-71-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the distribution of 12-O-Methylcarnosic acid in rosemary plants?

A: Research suggests that while this compound is found in rosemary leaves, it is not involved in the same antioxidant mechanisms as its precursor, carnosic acid. Carnosic acid, primarily located in chloroplasts, acts as an antioxidant and is converted to isorosmanol. This is then methylated to 11,12-di-O-methylisorosmanol and transferred to the plasma membrane. this compound, produced by direct methylation of carnosic acid within chloroplasts, also accumulates in the plasma membrane. [] These O-methylated diterpenes might not possess antioxidant activity but could influence plasma membrane stability. []

Q2: How does the presence of this compound differ between Salvia species?

A: Interestingly, this compound shows a distinct presence in different Salvia species. While it is a major terpene phenolic compound in Salvia pomifera, it is entirely absent in Salvia fruticosa. [] This highlights the varying phytochemical profiles within the Salvia genus.

Q3: Can 1H-qNMR be used to quantify this compound in plant extracts?

A: Yes, quantitative Proton Nuclear Magnetic Resonance Spectroscopy (1H-qNMR) has been successfully employed to quantify this compound in various extracts from Salvia species, including infusions, decoctions, and oleolites. [] This method proves particularly useful for analyzing sensitive metabolites like this compound, which can degrade during chromatographic analysis. []

Q4: How does the extraction method affect the yield of this compound?

A: Research indicates that the extraction method significantly influences the yield of this compound. For instance, decoctions generally yielded higher amounts of this compound compared to infusions from the examined Salvia species. [] Additionally, the stability of this compound varied with the extraction solvent. While it degraded in tinctures prepared with polar solvents, it remained stable in oleolites using olive oil. [] This suggests that olive oil could be a more suitable solvent for extracting and preserving this compound.

Q5: How does storage time affect this compound content in plant material?

A: A preliminary stability study on Salvia fruticosa revealed that the total quantity of abietane-type diterpenes, including this compound, decreased over time. Specifically, a decrease of 16.51% and 40.79% was observed after 12 and 36 months of storage, respectively. [] This highlights the importance of considering storage conditions and duration to maintain the desired levels of this compound in plant materials.

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